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molecular formula C14H13FO2 B8280611 5-Benzyloxy-2-fluoro-4-methylphenol

5-Benzyloxy-2-fluoro-4-methylphenol

Cat. No. B8280611
M. Wt: 232.25 g/mol
InChI Key: MQZAJDNVSWBAST-UHFFFAOYSA-N
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Patent
US07087602B2

Procedure details

The starting material 5-benzyloxy-2-fluoro-4-methylphenol, was obtained by adding a solution of sodium nitrite (1.68 g, 24mmol) in water (3.5 ml), dropwise, to a solution of 5-benzyloxy-2-fluoro-4-methylaniline (4.7 g, 20 mmol) in acetic acid (82 ml) and 70% sulphuric acid (3.15 ml) cooled at 10° C. The mixture was stirred vigorously for 20 minutes, then a solution of copper(II)nitrate trihydrate (481 g, 2 mol) in water (790 ml) was added, followed by copper(II)oxide (3 g, 19 mmol). After stirring for 3 hours, the mixture was extracted with ethyl acetate. The organic layer was washed with water and then brine, dried (MgSO4) and the solvent evaporated. The resulting oil was purified by flash chromatography using petroleum ether/ether (85/15) as eluent to give 5-benzyloxy-2-fluoro-4-methylphenol as an orange oil (1.25 g, 27%).
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
82 mL
Type
solvent
Reaction Step Two
Quantity
3.15 mL
Type
solvent
Reaction Step Two
Name
Quantity
790 mL
Type
solvent
Reaction Step Three
Quantity
481 g
Type
catalyst
Reaction Step Three
Quantity
3 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
N([O-])=[O:2].[Na+].[CH2:5]([O:12][C:13]1[C:14]([CH3:21])=[CH:15][C:16]([F:20])=[C:17]([CH:19]=1)N)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>O.C(O)(=O)C.S(=O)(=O)(O)O.O.O.O.[N+]([O-])([O-])=O.[Cu+2].[N+]([O-])([O-])=O.[Cu]=O>[CH2:5]([O:12][C:13]1[C:14]([CH3:21])=[CH:15][C:16]([F:20])=[C:17]([OH:2])[CH:19]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1,6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
3.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=CC(=C(N)C1)F)C
Name
Quantity
82 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
3.15 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
790 mL
Type
solvent
Smiles
O
Name
Quantity
481 g
Type
catalyst
Smiles
O.O.O.[N+](=O)([O-])[O-].[Cu+2].[N+](=O)([O-])[O-]
Step Four
Name
Quantity
3 g
Type
catalyst
Smiles
[Cu]=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(=CC(=C(C1)O)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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